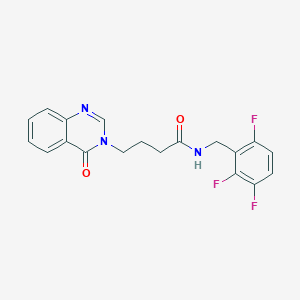

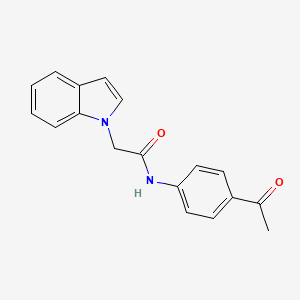

![molecular formula C25H27N3O3S B4104813 N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4104813.png)

N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide

Descripción general

Descripción

“N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide” is a complex organic compound. It contains a benzyl group, a 4-methyl-1-piperidinyl group, a sulfonyl group, and a 2-pyridinylbenzamide group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied, depending on the conditions and the presence of other reactants. The reactions can involve the benzyl group, the piperidinyl group, the sulfonyl group, or the pyridinylbenzamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Pharmacological Applications

CBKinase1_005635: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure suggests potential for use in the design of drugs, leveraging the piperidine moiety for biological activity.

Synthesis of Biologically Active Molecules

The compound’s structure allows for intra- and intermolecular reactions leading to the formation of various biologically active molecules. This includes the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important for developing fast and cost-effective pharmaceuticals .

Nonlinear Optical (NLO) Materials

Piperidine derivatives have been studied for their second-order nonlinear optical effects, which are utilized in optical signal-processing devices. The structural features of CBKinase1_005635 may allow it to support advancements in information-telecommunication systems, improving speed, frequency-bandwidth, power consumption, and compactness of devices .

Crystal Growth and Processing

The compound’s potential for high-quality crystal growth makes it a candidate for precise processing in bulk organic crystals. This is crucial for expanding the use of organic NLO crystals in photonic technology, where inorganic crystals are currently predominant .

Mecanismo De Acción

Target of Action

The primary target of CBKinase1_005635 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein that is conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Mode of Action

It is known that ck1α, the target of cbkinase1_005635, is a serine/threonine protein kinase . It is likely that CBKinase1_005635 interacts with CK1α by binding to its active site, thereby modulating its kinase activity. This could result in changes to the phosphorylation status of CK1α’s downstream targets, altering their activity and ultimately affecting the cellular processes they are involved in.

Biochemical Pathways

CK1α is involved in numerous biochemical pathways. For instance, it is one of the main components of the Wnt/β-catenin signaling pathway . In this pathway, CK1α phosphorylates β-catenin, leading to its degradation and thus regulating cell proliferation . CK1α also targets p53 for degradation, while stabilizing and positively regulating E2F-1, a transcription factor involved in cell cycle progression .

Pharmacokinetics

The molecular weight of the compound is known to be 2032802 , which could influence its pharmacokinetic properties For instance, smaller molecules generally have better absorption and distribution profiles

Result of Action

The result of CBKinase1_005635’s action would be dependent on the specific cellular context and the status of the CK1α pathway. Given CK1α’s role in numerous cellular processes, the effects of CBKinase1_005635 could be wide-ranging, potentially influencing cell cycle progression, apoptosis, autophagy, and more .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-20-13-16-27(17-14-20)32(30,31)23-11-7-10-22(18-23)25(29)28(24-12-5-6-15-26-24)19-21-8-3-2-4-9-21/h2-12,15,18,20H,13-14,16-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKGKIQSYLQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}thio)-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104734.png)

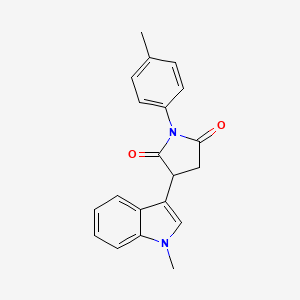

![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)

![N-(2-chlorobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4104767.png)

![7-(2-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4104794.png)

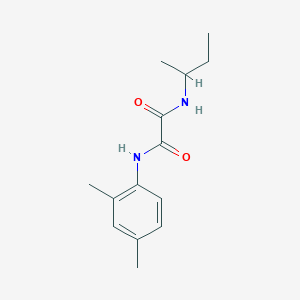

![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)

![1-benzoyl-6-bromo-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4104804.png)

![4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4104830.png)

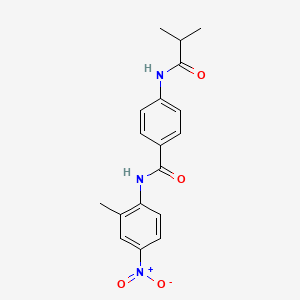

![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4104836.png)